4(3H)-Quinazolinone, 3-(1-(4-chlorobenzoyl)ethenyl)-
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Overview
Description
4(3H)-Quinazolinone, 3-(1-(4-chlorobenzoyl)ethenyl)- is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a quinazolinone core with a 4-chlorobenzoyl group and an ethenyl substituent, making it a unique structure with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(1-(4-chlorobenzoyl)ethenyl)- typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the 4-Chlorobenzoyl Group: The quinazolinone core is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine to form the 4-chlorobenzoyl derivative.
Addition of the Ethenyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 3-(1-(4-chlorobenzoyl)ethenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinazolinone products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzoyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized quinazolinone derivatives.
Reduction: Reduced quinazolinone products.
Substitution: Substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-(1-(4-chlorobenzoyl)ethenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone: The parent compound without the 4-chlorobenzoyl and ethenyl groups.
3-(4-Chlorobenzoyl)-4(3H)-Quinazolinone: A similar compound with only the 4-chlorobenzoyl group.
3-(Ethenyl)-4(3H)-Quinazolinone: A similar compound with only the ethenyl group.
Uniqueness
4(3H)-Quinazolinone, 3-(1-(4-chlorobenzoyl)ethenyl)- is unique due to the presence of both the 4-chlorobenzoyl and ethenyl groups, which may confer distinct pharmacological properties compared to its analogs. The combination of these substituents can enhance the compound’s binding affinity to molecular targets and improve its overall biological activity.
Properties
CAS No. |
108664-34-2 |
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Molecular Formula |
C17H11ClN2O2 |
Molecular Weight |
310.7 g/mol |
IUPAC Name |
3-[3-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]quinazolin-4-one |
InChI |
InChI=1S/C17H11ClN2O2/c1-11(16(21)12-6-8-13(18)9-7-12)20-10-19-15-5-3-2-4-14(15)17(20)22/h2-10H,1H2 |
InChI Key |
TWIZMHPAYRYPKE-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(=O)C1=CC=C(C=C1)Cl)N2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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